molecular formula C15H15NO3 B2574444 methyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate CAS No. 590395-51-0

methyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Cat. No.: B2574444
CAS No.: 590395-51-0
M. Wt: 257.289
InChI Key: LNXNZQRRMQVGGF-UHFFFAOYSA-N
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Description

Methyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is an organic compound with the molecular formula C15H15NO3. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is characterized by the presence of a formyl group at the 3-position and two methyl groups at the 2- and 5-positions of the pyrrole ring, along with a benzoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate typically involves the Paal–Knorr reaction. This reaction is performed by condensing 3-aminobenzonitrile with 2,5-hexanedione to form the pyrrole ring. The formyl group is then introduced at the 3-position on the pyrrole ring through a formylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Conversion to methyl 2-(3-carboxy-2,5-dimethyl-1H-pyrrol-1-yl)benzoate.

    Reduction: Formation of methyl 2-(3-hydroxymethyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-formyl-1H-pyrrol-1-yl)benzoate: Lacks the methyl groups at the 2- and 5-positions.

    Methyl 2-(3-carboxy-2,5-dimethyl-1H-pyrrol-1-yl)benzoate: Contains a carboxylic acid group instead of a formyl group.

    Methyl 2-(3-hydroxymethyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate: Contains a hydroxymethyl group instead of a formyl group.

Uniqueness

Methyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is unique due to the presence of both the formyl group and the dimethyl-substituted pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-8-12(9-17)11(2)16(10)14-7-5-4-6-13(14)15(18)19-3/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXNZQRRMQVGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2C(=O)OC)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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